molecular formula C11H16O5 B3048205 (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate CAS No. 160808-60-6

(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate

Cat. No.: B3048205
CAS No.: 160808-60-6
M. Wt: 228.24 g/mol
InChI Key: MCDHIXKXPGCTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate ( 160808-60-6) is a specialty chemical with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . This compound features a unique hybrid structure, integrating a reactive methacrylate ester group, known for its propensity for polymerization, with a 5-ethyl-2-oxo-1,3-dioxane moiety . This combination makes it a valuable bifunctional building block in materials science research. Its primary research application lies in the synthesis of advanced polymers. The molecule can act as a cross-linking agent or a monomer in the development of novel acrylic and methacrylic resin systems . The presence of the cyclic dioxanone structure can impart specific characteristics to the resulting polymers, such as modified rigidity, biodegradability, or tailored reactivity, which are of interest for creating specialized coatings, adhesives, or biomedical materials . Researchers utilize this compound to study structure-property relationships in polymer networks and to engineer materials with precise physical and chemical attributes. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate safety protocols should be followed, and it should be handled by qualified laboratory personnel only.

Properties

IUPAC Name

(5-ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-4-11(5-14-9(12)8(2)3)6-15-10(13)16-7-11/h2,4-7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDHIXKXPGCTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(=O)OC1)COC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571740
Record name (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160808-60-6
Record name (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to structurally related esters and methacrylate derivatives (Table 1):

Compound Name Key Functional Groups/Substituents Molecular Features Potential Applications
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate (Target) 1,3-Dioxane ring, ethyl, oxo, methacrylate ester Steric hindrance, α,β-unsaturated ester Specialty polymers, adhesives
Methyl methacrylate (CAS 80-62-6) Methacrylate ester (no cyclic substituents) High volatility, polymerizable PMMA plastics, adhesives
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate β-Keto ester, branched alkyl chains Keto-enol tautomerism Pharmaceuticals, flavorants
(5-Methyl-2-oxo-1,3-dioxol)methyl-...imidazole-4-propanoate (25d) Dioxolane ring, bromo, imidazole, complex substituents High molecular complexity Pharmaceutical intermediates
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Triple bond (ynoate), diphenyl, ethoxycarbonyloxy Conjugated system, steric bulk Organic synthesis, crystal engineering

Key Observations:

  • Methacrylate Reactivity : The target compound shares the polymerizable methacrylate group with methyl methacrylate, but its dioxane ring may reduce volatility and alter polymerization kinetics .
  • Steric Effects : Compared to methyl methacrylate, the dioxane ring in the target compound introduces steric hindrance, which could slow polymerization or enhance thermal stability in derived polymers.
  • β-Keto Esters: Ethyl 2-isopropyl-5-methyl-3-oxohexanoate exhibits keto-enol tautomerism, a feature absent in the target compound, highlighting differences in stability and reactivity.
  • Pharmaceutical Potential: Compound 25d demonstrates how cyclic ethers (e.g., dioxolane) are leveraged in drug design, suggesting the target compound could serve as a scaffold for bioactive molecules.

Biological Activity

(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is a compound of interest due to its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dioxane ring and an ester functional group, which contribute to its reactivity and potential utility in various applications, including drug delivery systems and medicinal chemistry.

PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight214.24 g/mol
CAS Number160808-60-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as a prodrug, where hydrolysis releases an active drug component. This property is crucial for enhancing the bioavailability of therapeutic agents.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Investigations have indicated potential cytotoxic effects against cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
  • Drug Delivery Systems : Its ability to form stable complexes with drugs enhances the solubility and stability of therapeutic agents in biological systems.

Case Studies

Several studies have assessed the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays on human breast cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as a chemotherapeutic agent.

Study 3: Drug Delivery Applications

Research focused on the encapsulation of doxorubicin in nanoparticles formed from this compound. The release kinetics indicated a sustained release profile over 72 hours, which is beneficial for maintaining therapeutic levels in treatment protocols.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
Ethyl 5-methyl-2-oxo-1,3-dioxaneDioxaneAntimicrobial
Methyl 4-(1,3-dioxan)carboxylateDioxaneAnticancer properties
Propylene glycol dioxane derivativesDioxaneDrug delivery systems

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including propargylation and cyclization. For example, homopropargyl alcohols can be synthesized using 1,3-dilithiopropyne under controlled conditions (THF, -78°C) to ensure regioselectivity . Cyclization steps may employ boron trifluoride diethyl etherate (BF₃·Et₂O) to form the dioxane ring system . Purification via column chromatography and characterization by NMR and X-ray crystallography are critical to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or polymerization. Safety protocols include using fume hoods for synthesis, wearing nitrile gloves, and referencing safety data sheets (SDS) for emergency measures (e.g., eye irrigation with water for 15 minutes upon contact) .

Q. What analytical techniques are employed to confirm the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry and bond angles, as demonstrated in studies of similar dioxane derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. For example, the oxo group in the dioxane ring exhibits distinct carbonyl signals in NMR spectra .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization requires careful control of reaction kinetics and stoichiometry. Key strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., BF₃·Et₂O vs. TiCl₄) to enhance cyclization efficiency .
  • Temperature Gradients : Lowering temperatures during propargylation to minimize side reactions .
  • In Situ Monitoring : Using TLC or FTIR to track intermediate formation and adjust reaction times dynamically.

Q. What experimental design considerations are critical when studying the environmental fate of this compound?

  • Methodological Answer : Long-term environmental studies should adopt a tiered approach:

  • Phase 1 : Assess abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions .
  • Phase 2 : Evaluate bioaccumulation potential using partition coefficients (log P) and soil adsorption assays.
  • Phase 3 : Conduct ecotoxicological assays on model organisms (e.g., Daphnia magna) to determine LC₅₀ values .

Q. How can contradictions in crystallographic data from different studies be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from differences in crystallization solvents or temperature. To resolve these:

  • Data Validation : Cross-reference with computational models (DFT or molecular dynamics simulations) .
  • High-Resolution Data : Repeating experiments at synchrotron facilities to improve data accuracy .
  • Meta-Analysis : Compare results across multiple studies to identify systematic errors (e.g., incorrect space group assignments) .

Q. What methodologies assess the compound's potential pharmacological interactions?

  • Methodological Answer : Pharmacological screening involves:

  • Enzyme Inhibition Assays : Testing against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Drug Delivery Studies : Encapsulating the compound in liposomes or polymeric nanoparticles to evaluate release kinetics and biocompatibility .
  • Metabolic Profiling : Using LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
Reactant of Route 2
(5-Ethyl-2-oxo-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.